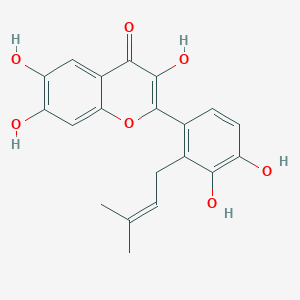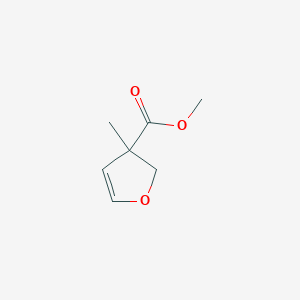
Stellettamide A
Descripción general
Descripción
Stellettamide A (ST-A) is a novel marine toxin isolated from a marine sponge of the genus Stelletta . It is a novel alkaloid containing a farnesyl moiety and an indolizidine (=octahydroindolizine) skeleton, which are connected through an amide bond . ST-A has been shown to have antifungal activity against Mortierella remannianus and cytotoxicity against K562 epithelium cells .
Synthesis Analysis
The first synthesis of the marine indolizidine alkaloids, (+)-stellettamide A and (-)-stellettamide C, has been achieved through a coupling reaction with the aminomethylindolizidine fragment . This fragment could be derived from farnesol as a common precursor .Molecular Structure Analysis
ST-A has a molecular formula of (C 26 H 45 N 2 O)H 2 PO 4 (MW =499) . It contains a farnesyl moiety and an indolizidine skeleton, which are connected through an amide bond .Chemical Reactions Analysis
ST-A has been found to inhibit high K+ (72.7 mM)-induced contraction in the smooth muscle of guinea-pig taenia coli with an IC 50 of 88 μM . In the taenia permeabilized with Triton X-100, ST-A inhibited Ca 2+ (3 and 10 μM )-induced contractions .Aplicaciones Científicas De Investigación
Stellettamide A: Un análisis exhaustivo de las aplicaciones de investigación científica
Inhibición de toxinas marinas: this compound, aislada de esponjas marinas, se ha identificado como un nuevo inhibidor de la calmodulina. Este compuesto ha demostrado potencial en la inhibición de la contracción inducida por potasio alto en el músculo liso de la taenia coli de cobayo, lo que sugiere su utilidad en el estudio de la fisiología muscular y, potencialmente, en el desarrollo de tratamientos para trastornos relacionados con el músculo liso .
Estudios de contracción del músculo liso: En experimentos con taenia permeabilizada con Tritón X-100, this compound inhibió las contracciones inducidas por calcio. Esto indica su papel en la modulación de los procesos dependientes del calcio dentro del músculo liso, lo que podría ser valioso en la investigación de afecciones como el asma o la hipertensión, donde la contracción del músculo liso juega un papel importante .
Mecanismo De Acción
Target of Action
Stellettamide A (ST-A) is a novel marine toxin isolated from a marine sponge . Its primary target is calmodulin , a calcium-binding messenger protein expressed in all eukaryotic cells . Calmodulin mediates the control of a large number of enzymes, ion channels, and other proteins by Ca²⁺ .
Mode of Action
This compound interacts with calmodulin, inhibiting its activity . This interaction is demonstrated by the instantaneous quenching of the intrinsic tyrosine fluorescence of calmodulin by ST-A .
Biochemical Pathways
The inhibition of calmodulin by ST-A affects several biochemical pathways. For instance, it inhibits high K⁺-induced contraction in the smooth muscle of guinea-pig taenia coli . It also inhibits Mg²⁺-ATPase activity in native actomyosin prepared from chicken gizzard . In a reconstituted smooth muscle contractile system containing calmodulin, myosin light chain (MLC), and MLC kinase, ST-A inhibits MLC phosphorylation .
Result of Action
The inhibition of calmodulin by ST-A leads to a decrease in the contraction of smooth muscle cells . This is due to the inhibition of high K⁺-induced contraction and Ca²⁺-induced contractions . Furthermore, the inhibition of Mg²⁺-ATPase activity and MLC phosphorylation can affect muscle contraction and cellular processes .
Action Environment
This compound is isolated from marine sponges, suggesting that it is stable in marine environments .
Propiedades
IUPAC Name |
(2E,4S,7E)-N-[[(1S,4S,8aR)-4-methyl-1,2,3,5,6,7,8,8a-octahydroindolizin-4-ium-1-yl]methyl]-4,8,12-trimethyltrideca-2,7,11-trienamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44N2O/c1-21(2)10-8-11-22(3)12-9-13-23(4)15-16-26(29)27-20-24-17-19-28(5)18-7-6-14-25(24)28/h10,12,15-16,23-25H,6-9,11,13-14,17-20H2,1-5H3/p+1/b16-15+,22-12+/t23-,24-,25+,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUKDWXSYSAIGO-FECFPVQQSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)CCC=C(C)C)C=CC(=O)NCC1CC[N+]2(C1CCCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC/C=C(\C)/CCC=C(C)C)/C=C/C(=O)NC[C@@H]1CC[N@+]2([C@@H]1CCCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45N2O+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601105192 | |
| Record name | (1S,4S,8aR)-Octahydro-4-methyl-1-[[[(2E,4S,7E)-4,8,12-trimethyl-1-oxo-2,7,11-tridecatrien-1-yl]amino]methyl]indolizinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601105192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
129744-24-7 | |
| Record name | (1S,4S,8aR)-Octahydro-4-methyl-1-[[[(2E,4S,7E)-4,8,12-trimethyl-1-oxo-2,7,11-tridecatrien-1-yl]amino]methyl]indolizinium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129744-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stellettamide A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129744247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1S,4S,8aR)-Octahydro-4-methyl-1-[[[(2E,4S,7E)-4,8,12-trimethyl-1-oxo-2,7,11-tridecatrien-1-yl]amino]methyl]indolizinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601105192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Stellettamide A and where is it found?
A1: this compound is a marine indolizidine alkaloid originally isolated from a marine sponge of the genus Stelletta. [, ] These types of compounds often exhibit interesting biological activities.
Q2: What is the chemical structure of this compound?
A2: While the provided abstracts don't explicitly detail the spectroscopic data for this compound, they do mention key structural features. It contains an indolizidine core, which is a bicyclic heterocyclic structure containing a fused pyrrolidine and piperidine ring. Additionally, this compound features an aminomethyl group attached to the indolizidine core and a trienoic acid moiety. [, ]
Q3: Have there been any successful total syntheses of this compound?
A3: Yes, several research groups have achieved the total synthesis of this compound and its enantiomer. Notable strategies include asymmetric dipolar cycloadditions using (trimethylsilyl)diazomethane [, ] and coupling reactions between an aminomethylindolizidine fragment and a chiral trienoic acid fragment. [, ] One synthesis notably used farnesol as a common precursor for both fragments. []
Q4: What are the potential applications of this compound's unique structure?
A4: Although the provided abstracts focus primarily on the synthesis and structure elucidation of this compound, its structure suggests potential for biological activity. Indolizidine alkaloids are known to exhibit a wide range of biological activities, including antibacterial effects. [] The presence of the trienoic acid moiety further adds to its potential as a promising scaffold for medicinal chemistry.
Q5: What synthetic approaches have been explored for creating the indolizidine core of this compound?
A5: Researchers have investigated several methods for constructing the indolizidine core found in this compound. One approach involves a tandem ring-closure/N-debenzylation process starting from β-amino esters. These esters are synthesized via the conjugate addition of a chiral lithium amide to α,β-unsaturated esters. [] Another method utilizes asymmetric dipolar cycloadditions of (trimethylsilyl)diazomethane with suitable dipolarophiles. [, ] Additionally, radical cyclization reactions starting from appropriately functionalized pyrrolidines have also been employed. []
Q6: How does the stereochemistry of this compound affect its synthesis?
A6: The presence of multiple stereocenters in this compound necessitates stereoselective synthetic strategies. Researchers have employed various chiral auxiliaries and catalysts to control the stereochemical outcome during key steps like allylation, dipolar cycloaddition, and ring-closure reactions. For instance, one synthesis utilized a TiCl4-mediated asymmetric allylation of a tricyclic N-acyl-N,O-acetal to install a crucial stereocenter. [, ] These efforts highlight the importance of stereochemistry in the synthesis and potential biological activity of this compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid](/img/structure/B161969.png)








![[(2S,3R,4S,5R,6S)-6-[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl] acetate](/img/structure/B161994.png)

![Methyl (4S,5E,6S)-5-ethylidene-4-[2-[[(5R,6S,7S,9S,10R,15S,16E,17S)-16-ethylidene-5,9-dimethyl-2,13-dioxo-17-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,12,18-trioxatricyclo[13.4.0.06,10]nonadec-1(19)-en-7-yl]oxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B161996.png)